![molecular formula C11H8N4OS B14372184 3-Phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one CAS No. 90330-80-6](/img/structure/B14372184.png)
3-Phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a pyridazine ring with a thiadiazine ring, making it a valuable scaffold for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with thiadiazole intermediates. The reaction conditions often require the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and activity profile.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The pathways involved often include inhibition of key enzymes or interference with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its antiproliferative activity against cancer cells.
Triazole-Pyrimidine Hybrids: Studied for their neuroprotective and anti-inflammatory properties.
Uniqueness
3-Phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one stands out due to its unique combination of a pyridazine and thiadiazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
90330-80-6 |
|---|---|
Fórmula molecular |
C11H8N4OS |
Peso molecular |
244.27 g/mol |
Nombre IUPAC |
3-phenyl-1,6-dihydropyridazino[4,5-e][1,3,4]thiadiazin-5-one |
InChI |
InChI=1S/C11H8N4OS/c16-10-9-8(6-12-14-10)13-15-11(17-9)7-4-2-1-3-5-7/h1-6,13H,(H,14,16) |
Clave InChI |
VARPQLSGEFBWSK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NNC3=C(S2)C(=O)NN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


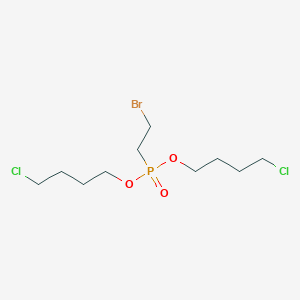
methanone](/img/structure/B14372107.png)
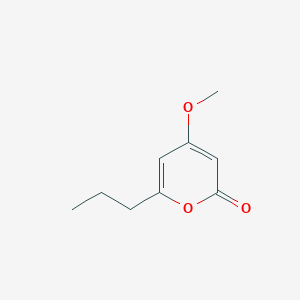
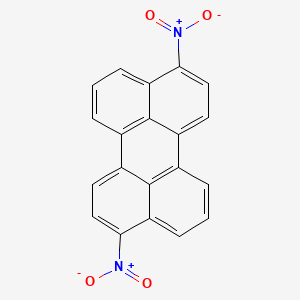
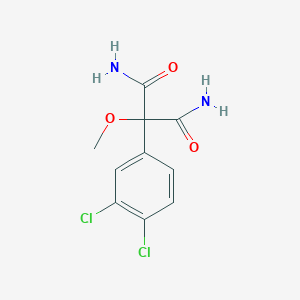
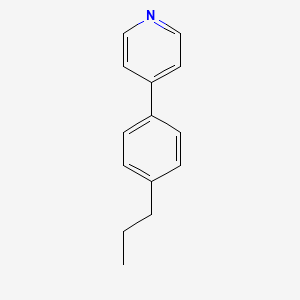
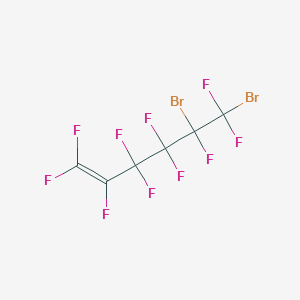
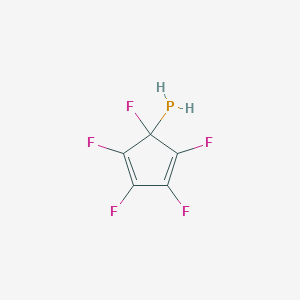
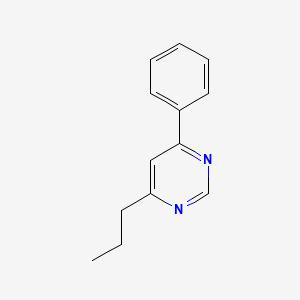
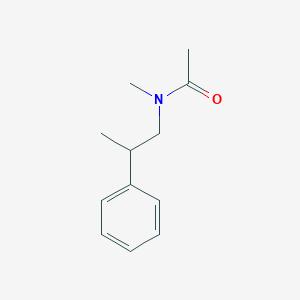
![4-[2-(3-Nitrophenyl)-4-phenyl-1,2-thiazol-5(2H)-ylidene]morpholin-4-ium perchlorate](/img/structure/B14372161.png)
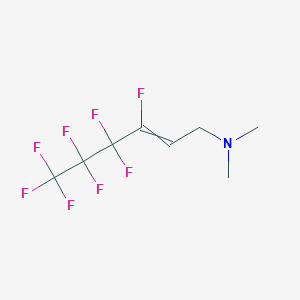
![6-Cyclohexyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14372168.png)
![4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one](/img/structure/B14372170.png)
